molecular formula C24H14N2O5 B341113 2-[4-(NAPHTHALEN-2-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-[4-(NAPHTHALEN-2-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B341113
M. Wt: 410.4 g/mol
InChI Key: VTQVEYOPOODYOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(NAPHTHALEN-2-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthyloxy group attached to a phenyl ring, which is further connected to a nitro-substituted isoindole-dione core. Its molecular formula is C24H14N2O5, and it has a molecular weight of 410.38 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(NAPHTHALEN-2-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the nitration of 2-[4-(2-naphthyloxy)phenyl]-1H-isoindole-1,3(2H)-dione using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(NAPHTHALEN-2-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-[4-(2-naphthyloxy)phenyl]-4-amino-1H-isoindole-1,3(2H)-dione.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(NAPHTHALEN-2-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 2-[4-(NAPHTHALEN-2-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also bind to specific enzymes or receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(1-naphthyloxy)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione
  • 4-nitro-2-[4-(2-naphthyloxy)phenyl]-1H-isoindole-1,3(2H)-dione

Uniqueness

2-[4-(NAPHTHALEN-2-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H14N2O5

Molecular Weight

410.4 g/mol

IUPAC Name

2-(4-naphthalen-2-yloxyphenyl)-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C24H14N2O5/c27-23-20-6-3-7-21(26(29)30)22(20)24(28)25(23)17-9-12-18(13-10-17)31-19-11-8-15-4-1-2-5-16(15)14-19/h1-14H

InChI Key

VTQVEYOPOODYOK-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C(=CC=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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